An In-depth Technical Guide to the Structure of 2-Pentylquinoline-4-carbothioamide
An In-depth Technical Guide to the Structure of 2-Pentylquinoline-4-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of 2-Pentylquinoline-4-carbothioamide. As a member of the quinoline family, a scaffold known for its diverse pharmacological activities, this molecule holds potential for investigation in various therapeutic areas. This document outlines a plausible synthetic route, predicted physicochemical and spectroscopic data, and a hypothetical biological context to facilitate further research and development. All quantitative data are summarized in structured tables, and detailed experimental protocols for the proposed synthesis are provided. Additionally, key logical and experimental workflows are visualized using diagrams.
Chemical Structure and Properties
2-Pentylquinoline-4-carbothioamide is a heterocyclic aromatic compound. Its structure consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A pentyl group is attached at the 2-position of the quinoline ring, and a carbothioamide (thioamide) group is at the 4-position.
Molecular Structure:
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IUPAC Name: 2-pentylquinoline-4-carbothioamide
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Molecular Formula: C₁₅H₁₈N₂S
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Canonical SMILES: CCCCCC1=NC2=CC=CC=C2C(=C1)C(=S)N
The structure is depicted below:

Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Weight | 258.38 g/mol |
| XLogP3 | 4.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 52.9 Ų |
| Heavy Atom Count | 18 |
Proposed Synthesis
A plausible and efficient synthetic route for 2-Pentylquinoline-4-carbothioamide involves a two-step process:
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Step 1: Doebner Reaction to synthesize the precursor, 2-pentylquinoline-4-carboxylic acid. This reaction involves the condensation of an aniline, an aldehyde (heptanal in this case, which will provide the pentyl group at the 2-position), and pyruvic acid.
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Step 2: Thionation of the resulting carboxylic acid to the desired carbothioamide. This can be achieved by first converting the carboxylic acid to the corresponding carboxamide, followed by thionation using a reagent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). A more direct approach could involve the conversion of the carboxylic acid to a thioacid, followed by amination, although the former is more common.
Experimental Protocols
Step 1: Synthesis of 2-Pentylquinoline-4-carboxylic acid via Doebner Reaction
This protocol is adapted from established procedures for the Doebner reaction.
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Materials:
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Aniline (1.0 eq)
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Heptanal (1.1 eq)
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Pyruvic acid (1.2 eq)
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Ethanol (as solvent)
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Hydrochloric acid (catalytic amount)
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 eq) in ethanol.
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Add a catalytic amount of concentrated hydrochloric acid.
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To this solution, add heptanal (1.1 eq) dropwise while stirring.
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After the addition is complete, add pyruvic acid (1.2 eq) to the mixture.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
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If precipitation occurs, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
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Neutralize the residue with a saturated solution of sodium bicarbonate. The product will precipitate.
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Filter the solid, wash with cold water, and dry under vacuum to yield 2-pentylquinoline-4-carboxylic acid.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
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Step 2: Conversion of 2-Pentylquinoline-4-carboxylic acid to 2-Pentylquinoline-4-carbothioamide
This protocol involves the conversion of the carboxylic acid to an amide, followed by thionation with Lawesson's reagent.
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Materials:
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2-Pentylquinoline-4-carboxylic acid (1.0 eq)
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Thionyl chloride (SOCl₂) (1.2 eq)
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Ammonia solution (excess)
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Lawesson's reagent (0.5 eq)
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Toluene (anhydrous, as solvent)
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Dichloromethane (DCM, as solvent)
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Procedure:
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Amide Formation:
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Suspend 2-pentylquinoline-4-carboxylic acid (1.0 eq) in dichloromethane.
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Add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Allow the mixture to stir at room temperature for 2 hours, or until the acid is fully converted to the acid chloride (monitor by IR spectroscopy - disappearance of the broad O-H stretch).
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Remove the solvent and excess thionyl chloride under reduced pressure.
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Dissolve the crude acid chloride in a suitable solvent and add it dropwise to a cooled, concentrated ammonia solution with vigorous stirring.
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Stir for 1-2 hours. The amide product will precipitate.
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Filter the solid, wash with water, and dry to obtain 2-pentylquinoline-4-carboxamide.
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Thionation:
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In a dry, nitrogen-purged round-bottom flask, suspend the 2-pentylquinoline-4-carboxamide (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene.
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Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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The reaction mixture can be purified by first washing with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Pentylquinoline-4-carbothioamide.
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Pentylquinoline-4-carbothioamide based on known values for similar chemical structures.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.80 - 8.90 | d | 1H | H-8 |
| 8.10 - 8.20 | d | 1H | H-5 |
| 7.70 - 7.80 | t | 1H | H-7 |
| 7.50 - 7.60 | t | 1H | H-6 |
| 7.40 - 7.50 | s | 1H | H-3 |
| 7.80 - 8.20 | br s | 2H | -C(=S)NH₂ |
| 2.90 - 3.00 | t | 2H | -CH₂- (α to quinoline) |
| 1.70 - 1.80 | quintet | 2H | -CH₂- (β to quinoline) |
| 1.30 - 1.45 | m | 4H | -CH₂CH₂- (γ, δ to quinoline) |
| 0.85 - 0.95 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=S |
| ~162 | C-2 |
| ~148 | C-8a |
| ~145 | C-4 |
| ~130 | C-7 |
| ~129 | C-5 |
| ~127 | C-8 |
| ~125 | C-6 |
| ~124 | C-4a |
| ~118 | C-3 |
| ~38 | -CH₂- (α to quinoline) |
| ~31 | -CH₂- (β to quinoline) |
| ~29 | -CH₂- (γ to quinoline) |
| ~22 | -CH₂- (δ to quinoline) |
| ~14 | -CH₃ |
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3100 | N-H stretch | Thioamide (-NH₂) |
| 3050 - 3080 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (pentyl) |
| 1600 - 1620 | C=N stretch | Quinoline ring |
| 1500 - 1580 | C=C stretch | Aromatic ring |
| 1400 - 1450 | C-N stretch | Thioamide |
| 1200 - 1300 | C=S stretch | Thioamide |
Potential Biological Signaling Pathways
Quinoline derivatives are known to interact with a variety of biological targets and signaling pathways.[1][2] For instance, some quinoline compounds have been shown to modulate inflammatory responses. A key pathway in inflammation is the activation of the NLRP3 inflammasome.[3] Below is a diagram illustrating a hypothetical interaction of 2-Pentylquinoline-4-carbothioamide with this pathway.
Caption: Hypothetical inhibition of the NLRP3 inflammasome assembly by 2-Pentylquinoline-4-carbothioamide.
Experimental and Logical Workflows
The synthesis and characterization of 2-Pentylquinoline-4-carbothioamide would follow a structured experimental workflow. This workflow ensures the correct synthesis of the target compound and the thorough validation of its structure and purity.
